H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH” is a peptide sequence composed of 20 amino acids. This sequence is part of the β-Amyloid Protein Precursor (657-676), which is associated with the formation of amyloid plaques in the brain, a hallmark of Alzheimer’s disease . The molecular formula of this peptide is C95H152N30O31, and it has a molecular weight of 2210.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for constructing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery .
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The methionine and cysteine residues in the peptide can be oxidized to form sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine and cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
Oxidation: Methionine sulfoxide and cystine.
Reduction: Methionine and cysteine.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
The peptide “H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Studied for its role in the formation of amyloid plaques in Alzheimer’s disease.
Medicine: Investigated as a potential therapeutic target for Alzheimer’s disease.
Industry: Utilized in the development of diagnostic tools and assays for detecting amyloid plaques.
Mechanism of Action
The peptide exerts its effects by aggregating to form amyloid plaques in the brain. These plaques disrupt cell-to-cell communication and activate immune responses, leading to inflammation and neuronal damage. The molecular targets involved include various receptors and enzymes that interact with the peptide, promoting its aggregation and toxicity .
Comparison with Similar Compounds
Similar Compounds
β-Amyloid Protein Precursor (1-40): Another fragment of the β-amyloid precursor protein, shorter in length.
β-Amyloid Protein Precursor (1-42): A slightly longer fragment, also associated with amyloid plaque formation.
β-Amyloid Protein Precursor (17-42): A fragment that includes the core region of the amyloid plaques.
Uniqueness
The peptide “H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH” is unique due to its specific sequence and length, which contribute to its distinct aggregation properties and role in Alzheimer’s disease pathology .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H152N30O31/c1-43(2)30-60(85(146)119-64(39-126)87(148)114-59(94(155)156)18-14-15-27-96)116-86(147)62(33-53-37-102-42-107-53)117-80(141)55(19-16-28-103-95(98)99)110-81(142)56(21-24-67(129)130)111-82(143)57(22-25-68(131)132)112-88(149)65-20-17-29-125(65)93(154)75(50(13)127)124-92(153)74(47(9)10)121-77(138)49(12)108-76(137)48(11)109-84(145)63(34-70(135)136)118-90(151)72(45(5)6)122-83(144)58(23-26-69(133)134)113-89(150)73(46(7)8)123-91(152)71(44(3)4)120-66(128)38-104-79(140)61(32-52-36-101-41-106-52)115-78(139)54(97)31-51-35-100-40-105-51/h35-37,40-50,54-65,71-75,126-127H,14-34,38-39,96-97H2,1-13H3,(H,100,105)(H,101,106)(H,102,107)(H,104,140)(H,108,137)(H,109,145)(H,110,142)(H,111,143)(H,112,149)(H,113,150)(H,114,148)(H,115,139)(H,116,147)(H,117,141)(H,118,151)(H,119,146)(H,120,128)(H,121,138)(H,122,144)(H,123,152)(H,124,153)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,155,156)(H4,98,99,103)/t48-,49-,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVBHGGTGLRNW-DRDHCPHXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H152N30O31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2210.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.